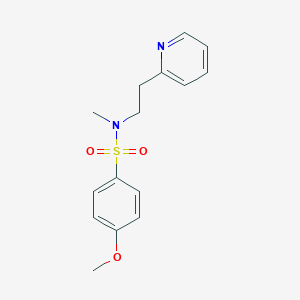
4-methoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPES and is a sulfonamide derivative that has a pyridine ring attached to the benzene ring. The chemical formula of MPES is C16H19N3O3S.
Mecanismo De Acción
The mechanism of action of MPES is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. MPES has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPES has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes. MPES has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPES in lab experiments is its high potency and selectivity against certain types of cancer cells. However, one of the main limitations of using MPES is its relatively high cost compared to other compounds that exhibit similar activity.
Direcciones Futuras
There are a number of potential future directions for the study of MPES. One area of research could involve the development of more efficient and cost-effective synthesis methods for MPES. Another area of research could involve the study of the structure-activity relationship of MPES and the development of more potent and selective analogs. Additionally, the potential use of MPES as a fluorescent probe for the detection of metal ions could be further explored.
Métodos De Síntesis
The synthesis of MPES involves the reaction of 2-pyridin-2-ylethylamine with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
MPES has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MPES is in the field of medicinal chemistry, where it has been found to exhibit significant activity against certain types of cancer cells. MPES has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Nombre del producto |
4-methoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H18N2O3S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-methoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-17(12-10-13-5-3-4-11-16-13)21(18,19)15-8-6-14(20-2)7-9-15/h3-9,11H,10,12H2,1-2H3 |
Clave InChI |
FHDBYCGRZMKPAP-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CN(CCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B246784.png)
![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)
![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)

![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)